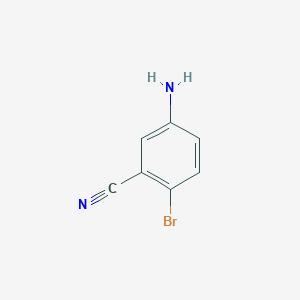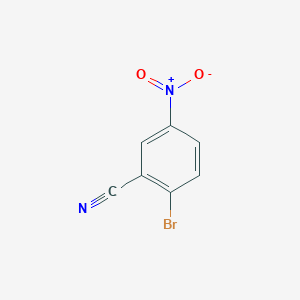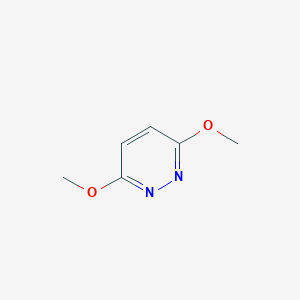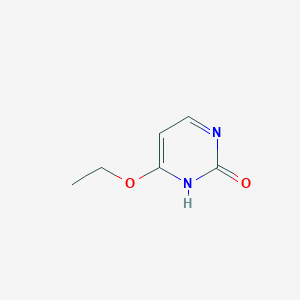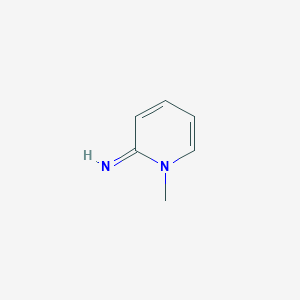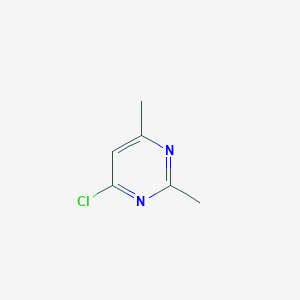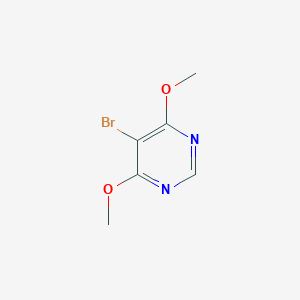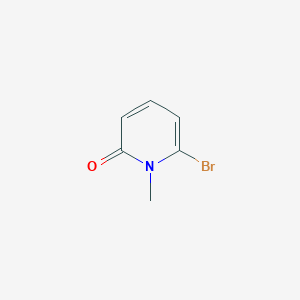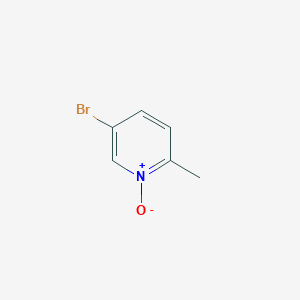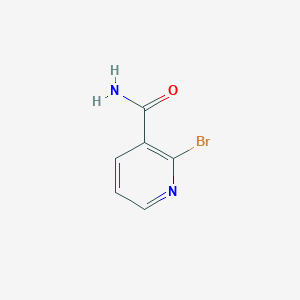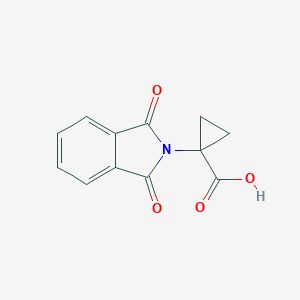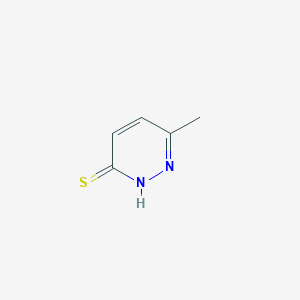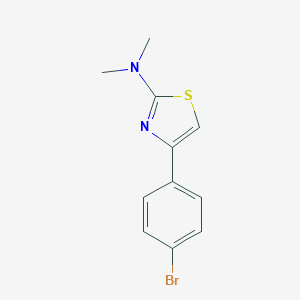
4-(4-bromophenyl)-N,N-dimethyl-1,3-thiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-bromophenyl)-N,N-dimethyl-1,3-thiazol-2-amine, also known as BTA-1, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of neuroscience. BTA-1 belongs to the class of thiazole compounds, which are known for their diverse biological activities.
Mechanism Of Action
The exact mechanism of action of 4-(4-bromophenyl)-N,N-dimethyl-1,3-thiazol-2-amine is not fully understood. However, it has been suggested that 4-(4-bromophenyl)-N,N-dimethyl-1,3-thiazol-2-amine may act as a modulator of the sigma-1 receptor, which is a protein that is involved in various cellular processes including neuroprotection, anti-inflammatory responses, and pain modulation. 4-(4-bromophenyl)-N,N-dimethyl-1,3-thiazol-2-amine has also been found to enhance the activity of the brain-derived neurotrophic factor (BDNF), which is a protein that plays a key role in neuronal survival and plasticity.
Biochemical And Physiological Effects
4-(4-bromophenyl)-N,N-dimethyl-1,3-thiazol-2-amine has been found to have various biochemical and physiological effects. It has been shown to increase the levels of BDNF in the brain, which may contribute to its neuroprotective and cognitive-enhancing effects. 4-(4-bromophenyl)-N,N-dimethyl-1,3-thiazol-2-amine has also been found to reduce the levels of pro-inflammatory cytokines and to increase the levels of anti-inflammatory cytokines, suggesting that it has anti-inflammatory properties. Additionally, 4-(4-bromophenyl)-N,N-dimethyl-1,3-thiazol-2-amine has been found to increase the levels of antioxidant enzymes, which may contribute to its neuroprotective effects.
Advantages And Limitations For Lab Experiments
One advantage of using 4-(4-bromophenyl)-N,N-dimethyl-1,3-thiazol-2-amine in lab experiments is its neuroprotective and anti-inflammatory properties, which make it a promising candidate for the treatment of neurodegenerative diseases. Another advantage is its ability to enhance cognitive function, which may be useful in the development of cognitive-enhancing drugs. However, one limitation of using 4-(4-bromophenyl)-N,N-dimethyl-1,3-thiazol-2-amine is its low yield in the synthesis process, which may limit its availability for research.
Future Directions
There are several future directions for research on 4-(4-bromophenyl)-N,N-dimethyl-1,3-thiazol-2-amine. One direction is to further investigate its mechanism of action and its interaction with the sigma-1 receptor and BDNF. Another direction is to explore its potential applications in the treatment of neurodegenerative diseases and cognitive disorders. Additionally, further research is needed to optimize the synthesis process of 4-(4-bromophenyl)-N,N-dimethyl-1,3-thiazol-2-amine to increase its yield and availability for research.
Conclusion
In conclusion, 4-(4-bromophenyl)-N,N-dimethyl-1,3-thiazol-2-amine is a thiazole compound that has gained attention in scientific research due to its potential applications in the field of neuroscience. Its neuroprotective, anti-inflammatory, and cognitive-enhancing properties make it a promising candidate for the treatment of neurodegenerative diseases and cognitive disorders. Further research is needed to fully understand its mechanism of action and to optimize its synthesis process.
Synthesis Methods
The synthesis of 4-(4-bromophenyl)-N,N-dimethyl-1,3-thiazol-2-amine involves a multi-step process that starts with the reaction of 4-bromobenzylamine with thioacetic acid followed by the reaction of the resulting intermediate with N,N-dimethylformamide dimethyl acetal. The final product is obtained through the reaction of the intermediate with ammonium hydroxide. The yield of the synthesis process is approximately 40-50%.
Scientific Research Applications
4-(4-bromophenyl)-N,N-dimethyl-1,3-thiazol-2-amine has been found to have potential applications in the field of neuroscience. It has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's. 4-(4-bromophenyl)-N,N-dimethyl-1,3-thiazol-2-amine has also been found to have antidepressant effects and to improve cognitive function in animal models. Additionally, 4-(4-bromophenyl)-N,N-dimethyl-1,3-thiazol-2-amine has been shown to have anti-inflammatory properties and to reduce oxidative stress.
properties
CAS RN |
85656-47-9 |
|---|---|
Product Name |
4-(4-bromophenyl)-N,N-dimethyl-1,3-thiazol-2-amine |
Molecular Formula |
C11H11BrN2S |
Molecular Weight |
283.19 g/mol |
IUPAC Name |
4-(4-bromophenyl)-N,N-dimethyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C11H11BrN2S/c1-14(2)11-13-10(7-15-11)8-3-5-9(12)6-4-8/h3-7H,1-2H3 |
InChI Key |
ZGBHNXXBHIGQRH-UHFFFAOYSA-N |
SMILES |
CN(C)C1=NC(=CS1)C2=CC=C(C=C2)Br |
Canonical SMILES |
CN(C)C1=NC(=CS1)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



